2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
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Overview
Description
2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrrole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the desired quinazolinone structure. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods also help in maintaining consistent reaction conditions and reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with similar biological activities.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Imidazole derivatives: Compounds with a five-membered ring structure and various pharmacological properties.
Uniqueness
What sets 2-[2-AMINO-1-(2,3-DICHLOROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of a quinazolinone core and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H12Cl2N4O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-[1-(2,3-dichlorophenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-10-5-3-7-12(15(10)20)24-8-13(25)14(16(24)21)17-22-11-6-2-1-4-9(11)18(26)23-17/h1-7,21,25H,8H2,(H,22,23,26) |
InChI Key |
JJKMIIHGCYZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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